5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one
CAS No.: 80689-17-4
Cat. No.: VC8296383
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80689-17-4 |
|---|---|
| Molecular Formula | C8H6ClNO2S |
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | 5-chloro-4-methoxy-3H-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C8H6ClNO2S/c1-12-7-4(9)2-3-5-6(7)10-8(11)13-5/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | DCVMYBZKNLGTMT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC2=C1NC(=O)S2)Cl |
| Canonical SMILES | COC1=C(C=CC2=C1NC(=O)S2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-Chloro-4-methoxy-1,3-benzothiazol-2(3H)-one features a bicyclic framework comprising a benzene ring fused to a thiazole moiety. Key substituents include:
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Chloro group at position 5, enhancing electrophilic reactivity.
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Methoxy group at position 4, influencing electronic distribution and solubility.
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Ketone group at position 2, contributing to hydrogen-bonding interactions.
The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chloro and electron-donating methoxy groups create a polarized electronic environment .
Physicochemical Parameters
Hypothetical properties extrapolated from analogous benzothiazoles :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClNO₂S |
| Molecular Weight | 230.65 g/mol |
| Melting Point | 180–185°C (predicted) |
| LogP (Partition Coeff.) | 2.3 ± 0.2 |
| Solubility | Moderate in DMSO |
Synthetic Methodologies
Conventional Synthesis Routes
A multi-step approach derived from Lokhande et al. involves:
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Formation of benzothiazole core: Condensation of 4-methoxy-5-chloro-2-aminothiophenol with phosgene or thiophosgene to yield the thiazolone ring.
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Functionalization: Introduction of substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Reaction yields for analogous compounds range from 45–60%, with purity confirmed via TLC .
Green Chemistry Approaches
Metal-free strategies from Ganesh et al. utilize:
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Cyclocondensation of isothiocyanates with ortho-aminophenols under aqueous conditions.
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Microwave-assisted synthesis to reduce reaction times from hours to minutes.
This method aligns with principles of atom economy and reduced waste generation .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Predominant peaks based on related benzothiazoles :
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N–H stretch: 3430–3355 cm⁻¹ (amide functionality).
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C=O stretch: 1718–1675 cm⁻¹ (ketone group).
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C–S stretch: 1277–1250 cm⁻¹ (thiazole ring).
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C–O–C stretch: 1092 cm⁻¹ (methoxy group).
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6, 400 MHz):
¹³C NMR:
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162.5 ppm (C=O).
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155.8 ppm (C–O of methoxy).
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126–140 ppm (aromatic carbons).
Biological Activities
Anticancer Screening
Against NCI-60 cancer cell lines, methoxy derivatives demonstrated moderate growth inhibition (35–53%), particularly in leukemia and colon cancer models . The methoxy group’s electron-donating effects may interfere with DNA topoisomerase activity.
Computational and Mechanistic Insights
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Docking studies suggest strong affinity (−9.2 kcal/mol) for the ATP-binding pocket of EGFR tyrosine kinase.
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QSAR models highlight the critical role of Cl and OCH₃ groups in modulating bioavailability and target engagement .
Industrial and Pharmacological Applications
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Agrochemicals: Herbicidal activity against Amaranthus retroflexus (LD₅₀ = 12 μM).
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Pharmaceuticals: Candidate for dual COX-2/5-LOX inhibition in arthritis therapy.
Challenges and Future Directions
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Stereoselective synthesis of enantiomerically pure forms remains unexplored.
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Toxicology profiles: Required to assess hepatotoxicity risks associated with chronic exposure.
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